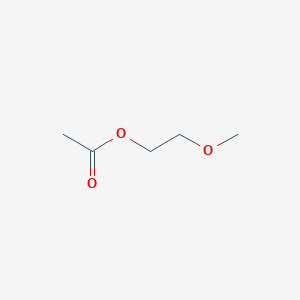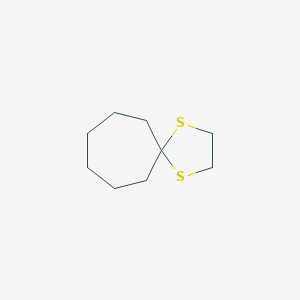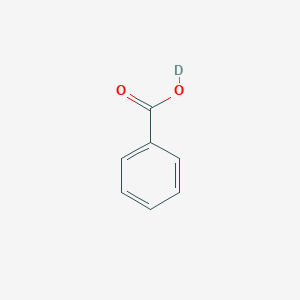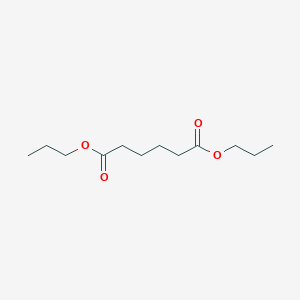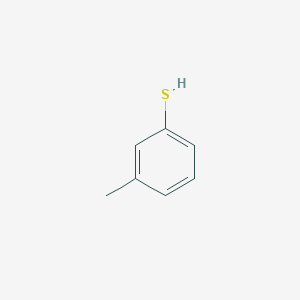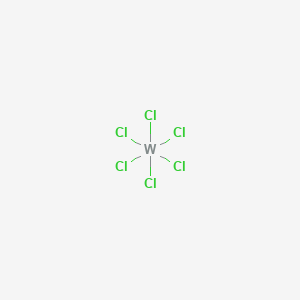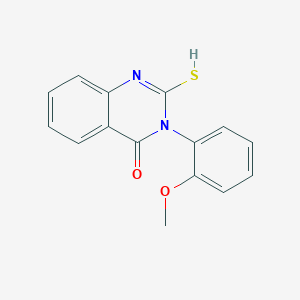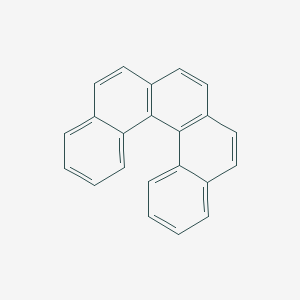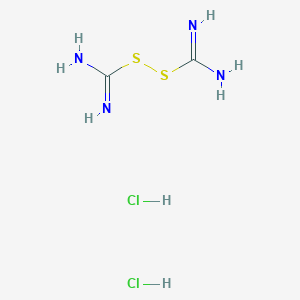
フォルミジンジスルフィド二塩酸塩
概要
説明
Formamidine disulfide dihydrochloride is a chemical compound with the molecular formula C2H6N4S2·2HCl. It is known for its strong oxidizing properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a disulfide bond, which imparts unique chemical reactivity.
科学的研究の応用
Formamidine disulfide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds
作用機序
Target of Action
Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .
Mode of Action
FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .
Biochemical Pathways
The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Result of Action
The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .
Action Environment
The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.
生化学分析
Biochemical Properties
Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in Formamidine disulfide dihydrochloride can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .
Cellular Effects
The cellular effects of Formamidine disulfide dihydrochloride are primarily observed in its application in perovskite solar cells. The incorporation of Formamidine disulfide dihydrochloride induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Molecular Mechanism
At the molecular level, Formamidine disulfide dihydrochloride exerts its effects through its strong oxidant properties. The FAS 2+ ion in Formamidine disulfide dihydrochloride acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine disulfide dihydrochloride have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating Formamidine disulfide dihydrochloride retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .
準備方法
Synthetic Routes and Reaction Conditions
Formamidine disulfide dihydrochloride can be synthesized through the reaction of formamidine hydrochloride with sulfur. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the disulfide bond. The reaction conditions often involve controlled temperatures and concentrations to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of formamidine disulfide dihydrochloride involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Formamidine disulfide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other compounds.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Substitution: It can participate in substitution reactions where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with formamidine disulfide dihydrochloride include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include thiourea, formamidine sulfenic acid, and formamidine sulfinic acid. These products are often intermediates in further chemical transformations .
類似化合物との比較
Formamidine disulfide dihydrochloride can be compared with other similar compounds, such as:
Formamidine hydrochloride: Lacks the disulfide bond and has different reactivity.
Thiourea: Contains sulfur but does not have the disulfide bond.
Formamidine sulfenic acid: An intermediate formed during the oxidation of formamidine disulfide dihydrochloride.
The uniqueness of formamidine disulfide dihydrochloride lies in its strong oxidizing properties and the presence of the disulfide bond, which imparts distinct chemical reactivity and makes it valuable in various applications.
特性
CAS番号 |
14807-75-1 |
|---|---|
分子式 |
C2H8Cl2N4S2 |
分子量 |
223.2 g/mol |
IUPAC名 |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChIキー |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl |
正規SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
Key on ui other cas no. |
14807-75-1 |
ピクトグラム |
Irritant |
関連するCAS |
3256-06-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?
A1: Formamidine disulfide dihydrochloride ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []
Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?
A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:
- Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []
- Highly Acidic pH (<1): The reaction primarily yields formamidine disulfide dihydrochloride, which then decomposes at pH values above 1. []
Q3: How does formamidine disulfide dihydrochloride modification impact the performance of ZnO electron transport layers in perovskite solar cells?
A3: Modifying ZnO electron transport layers (ETLs) with formamidine disulfide dihydrochloride (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []
Q4: How does formamidine disulfide dihydrochloride affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?
A4: Incorporation of formamidine disulfide dihydrochloride (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


